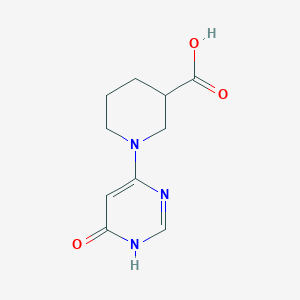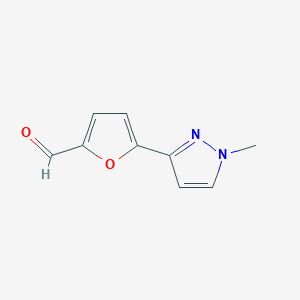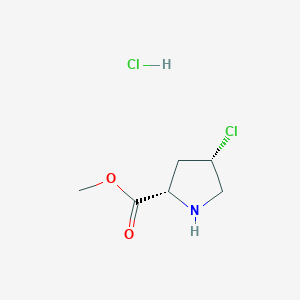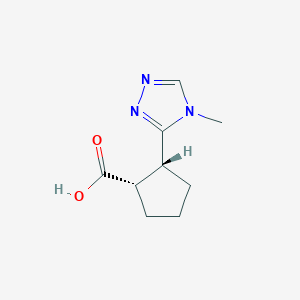![molecular formula C27H21N5O6 B2779910 3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide CAS No. 477325-51-2](/img/structure/B2779910.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain two pyrrolidinone groups, a benzoyl group, and a pyridinyl group. Pyrrolidinones are common in pharmaceuticals and are known for their diverse biological activity . The benzoyl group is a common moiety in various drugs and can affect the lipophilicity of the compound, which can influence its pharmacokinetic properties . The pyridinyl group is a basic nitrogenous heterocycle that is often used in drug design .
Molecular Structure Analysis
The molecular structure of the compound would likely show the presence of multiple hydrogen bond donors and acceptors, which could influence its interaction with biological targets. The presence of aromatic rings could also contribute to π-π stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the pyrrolidinone groups could increase the compound’s solubility in water, while the benzoyl and pyridinyl groups could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
- Structure : The central pyridine group bears two pendant alkylated 4-pyridyl arms at the 3,5-positions. It features three triflate anions (CF₃SO₃⁻) in the asymmetric unit. Notably, two of the triflate ligands are connected to the pincer cation via strong N–H⋯O hydrogen bonds. The molecular packing structure reveals an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
Biological Activity
While specific studies on this compound’s biological activity are limited, it’s essential to explore its potential applications. Here’s a glimpse:
- Blood Glucose Reduction : Compounds related to N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide) have demonstrated efficacy in reducing blood glucose levels. As such, they may find applications in preventing and treating disorders associated with elevated plasma blood glucose, including type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Organic Light-Emitting Diodes (OLEDs)
Expanding the scope beyond biological applications, compounds with extended conjugation, such as N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide), are being investigated for their potential as components in near-infrared (NIR) organic light-emitting diodes (OLEDs). These OLEDs utilize donor-acceptor dyes (e.g., D–π–A–π–D type) and are gaining attention in research .
Metal Complexes and Catalysis
Considering the pincer ligand’s tridentate nature, related compounds have been explored in various fields:
- Mn (II) MRI Probes : They can serve as activated Mn (II) MRI probes for detecting peroxidase activity in vitro and in vivo .
Heterocyclic Compounds
Lastly, N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide) belongs to the class of heterocyclic compounds. These compounds exhibit diverse properties and have been studied extensively. For instance, pyrrolo[3,4-c]pyridines, a related group, have been investigated for their biomedical applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O6/c33-22-7-8-23(34)31(22)18-5-1-3-16(13-18)26(37)29-20-11-12-28-15-21(20)30-27(38)17-4-2-6-19(14-17)32-24(35)9-10-25(32)36/h1-6,11-15H,7-10H2,(H,30,38)(H,28,29,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDWESWKHSZBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2779836.png)


![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)
piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide](/img/structure/B2779850.png)